molecular formula C23H28N2O4 B2360098 ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate CAS No. 923185-40-4

ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

Cat. No.: B2360098
CAS No.: 923185-40-4
M. Wt: 396.487
InChI Key: HUAZUAJOIPJOIX-UHFFFAOYSA-N
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Description

This compound (CAS: 955295-62-2) is a substituted indole derivative with the molecular formula C26H33N3O4 and a molecular weight of 451.56 g/mol . Its structure features:

  • Ethoxycarbonyl group at position 3 (ester functionality).
  • 2-Methyl substituent on the indole core.
  • p-Tolyl group (para-methylphenyl) at position 1.
  • 2-Hydroxy-3-(methylamino)propoxy chain at position 5, which introduces both hydroxyl and secondary amine moieties.

Properties

IUPAC Name

ethyl 5-[2-hydroxy-3-(methylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-28-23(27)22-16(3)25(17-8-6-15(2)7-9-17)21-11-10-19(12-20(21)22)29-14-18(26)13-24-4/h6-12,18,24,26H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAZUAJOIPJOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC)O)C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate, a compound belonging to the indole derivative class, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure includes an indole core with various substituents that contribute to its biological activity. Key physical properties include:

PropertyValue
Molecular FormulaC20H26N2O4
Boiling Point588.2 ± 50.0 °C (predicted)
Density1.21 ± 0.1 g/cm³ (predicted)
pKa13.81 ± 0.20 (predicted)

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on 5-lipoxygenase (5-LO) , an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation.

Inhibition of 5-Lipoxygenase

Research indicates that derivatives of the indole scaffold can effectively inhibit the activity of 5-LO:

  • Study Findings : A study demonstrated that certain derivatives exhibited IC50 values as low as 0.7 μM for blocking 5-LO activity in cell-free assays, with some compounds suppressing leukotriene synthesis in polymorphonuclear leukocytes at IC50 values of 0.23 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound stems from its ability to inhibit leukotriene production, which is critical in the pathophysiology of various inflammatory diseases such as asthma and arthritis.

Antibacterial Activity

Although primarily noted for anti-inflammatory effects, there is emerging evidence regarding its antibacterial properties. For instance, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity that warrants further investigation .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have evaluated the compound's effects on inflammatory markers and cell viability in vitro, demonstrating a dose-dependent inhibition of leukotriene production.
  • SAR Analysis : Structure-activity relationship (SAR) studies highlight that modifications in the indole ring and substituents significantly affect biological potency, emphasizing the importance of specific structural features for optimal activity .
  • Comparative Studies : In comparative studies with other known anti-inflammatory agents, this compound displayed competitive inhibition profiles, suggesting potential as a lead compound for drug development.

Comparison with Similar Compounds

Substituent Variations in the Propoxy Chain

The 2-hydroxy-3-aminopropoxy side chain is a key pharmacophore. Modifications here significantly alter physicochemical and biological properties:

Compound Name / CAS Substituent on Propoxy Chain Molecular Formula Molecular Weight (g/mol) Key Properties / Applications
Target Compound (955295-62-2) 2-Hydroxy-3-(methylamino) C26H33N3O4 451.56 Potential β-adrenergic receptor modulation (inferred from structural analogs)
Piperazine Analog (955295-62-2 derivative) 2-Hydroxy-3-(piperazin-1-yl) C26H33N3O4 451.56 Enhanced solubility (hydrochloride salt available)
539807-02-8 2-Hydroxy-3-((1-hydroxybutan-2-yl)amino) C26H34N2O5 454.56 Higher molar mass; predicted pKa 13.82 (basic)
Hydrochloride Salt (5172) 2-Hydroxy-3-((3-hydroxypropyl)amino) C26H34N2O5·HCl 491.03 Improved aqueous solubility for biological assays

Key Observations :

  • Methylamino vs. Piperazine: The piperazine analog () may exhibit stronger basicity and solubility due to the tertiary amine, while the methylamino group in the target compound offers simpler synthetic accessibility.

Substituent Variations on the Indole Core

The 1-(p-tolyl) and 2-methyl groups on the indole scaffold influence steric and electronic properties:

Compound Name / CAS 1-Position Substituent 2-Position Substituent Notable Features
Target Compound p-Tolyl Methyl Hydrophobic interactions via aryl group
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate Pyridin-2-ylmethyl Methyl Pyridine enhances π-π stacking; HRMS (ESI+): m/z 361.15387 [M+H]+
1704066-55-6 Methyl 3-Hydroxypropyl Bromine at position 6 introduces halogen bonding potential

Key Observations :

  • p-Tolyl vs. Pyridin-2-ylmethyl : The pyridine group () may improve solubility and metal coordination, whereas the p-tolyl group in the target compound favors lipophilicity.
  • Halogenation : Brominated analogs (e.g., 1704066-55-6 ) are useful in radiopharmaceuticals or as intermediates for cross-coupling reactions.

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